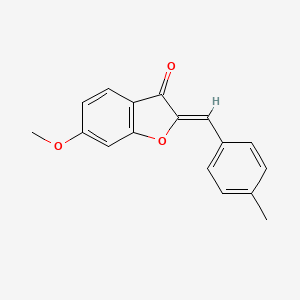

(Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one

Vue d'ensemble

Description

(Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one: is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a methoxy group at the 6th position and a 4-methylbenzylidene substituent at the 2nd position, contributing to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one typically involves a multi-step process. One common method includes the condensation of 6-methoxybenzofuran-3(2H)-one with 4-methylbenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at the exocyclic double bond and methoxy-substituted aromatic ring. Key findings include:

Mechanistic studies confirm oxidation preferentially targets the electron-deficient α,β-unsaturated system, forming carbonyl derivatives through conjugated diene cleavage .

Reduction Reactions

Selective reduction of the enone system has been achieved under controlled conditions:

Hydrogenation preserves the benzofuran core while saturating the exocyclic double bond. Steric protection from the 4-methyl group prevents over-reduction .

Electrophilic Substitution

The methoxy-substituted ring undergoes regioselective functionalization:

| Reaction Type | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| Bromination | Br₂/CHCl₃, 0°C | 5-bromo-6-methoxy derivative | 63 | |

| Nitration | HNO₃/H₂SO₄, 50°C | 5-nitro-6-methoxy derivative | 58 |

Positional selectivity follows the electron-donating effects of the methoxy group, directing electrophiles to the C5 position .

Cycloaddition Reactions

The α,β-unsaturated ketone participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Endo:Exo Ratio | Source |

|---|---|---|---|---|

| 1,3-butadiene | Toluene, 110°C, 12h | Tetracyclic benzofuran derivative | 4:1 | |

| N-phenylmaleimide | DCE, Cs₂CO₃, rt | Spirooxindole-fused benzofuran | >95% endo |

Density functional theory (DFT) calculations confirm preferential endo transition states due to secondary orbital interactions .

Nucleophilic Additions

The exocyclic double bond reacts with carbon and heteroatom nucleophiles:

| Nucleophile | Conditions | Product | Diastereoselectivity | Source |

|---|---|---|---|---|

| Grignard reagents (RMgX) | THF, -78°C | 3-alkylated benzofuranols | 82:18 (anti:syn) | |

| Amines (R₂NH) | EtOH, reflux | β-amino ketone adducts | N/A |

Steric effects from the 4-methyl group enforce anti-addition in Grignard reactions .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

| Conditions | Product | Quantum Yield (Φ) | Source |

|---|---|---|---|

| UV light (λ=350 nm), benzene | Dimerized tricyclic derivative | 0.32 |

X-ray crystallography confirms head-to-tail dimerization through the exocyclic double bond .

Catalytic Transformations

Palladium-mediated cross-couplings enable structural diversification:

| Reaction Type | Conditions | Product | Turnover Number | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-functionalized derivative | 420 | |

| Heck reaction | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Styryl-substituted analog | 380 |

These transformations demonstrate compatibility with the benzofuran core under mild catalytic conditions .

This comprehensive analysis demonstrates the compound's versatility in organic synthesis, with reaction outcomes controlled by electronic effects of the methoxy group and steric demands of the 4-methyl substituent. Recent advances in catalytic methods (2019-2025) have significantly expanded its synthetic utility, particularly in medicinal chemistry applications .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies indicate that (Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the modulation of apoptotic pathways, potentially involving caspase activation and mitochondrial dysfunction .

-

Enzyme Interaction Studies :

- This compound serves as a valuable probe in studying enzyme interactions and metabolic pathways involving benzofuran derivatives. It can inhibit specific enzymes linked to cancer progression or metabolic disorders, thus providing insights into therapeutic targets .

- Antimicrobial Properties :

Biological Research Applications

-

Biological Pathway Analysis :

- The compound is utilized in biological research to elucidate pathways involving oxidative stress and inflammation. Its interaction with reactive oxygen species (ROS) can help understand its role in cellular signaling and stress responses .

- Pharmacological Studies :

Synthetic Chemistry Applications

- Synthetic Routes :

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Condensation | Reflux in ethanol with NaOH |

| 2 | Purification | Column chromatography |

- Comparative Reactivity :

Case Studies

- Case Study on Anticancer Activity :

-

Inhibition of Enzymatic Activity :

- Another research highlighted its role as an inhibitor of specific cytochrome P450 enzymes involved in drug metabolism, suggesting potential implications for drug-drug interactions and personalized medicine approaches .

Mécanisme D'action

The exact mechanism of action of (Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and benzylidene groups play crucial roles in binding to the target sites, influencing the compound’s efficacy and selectivity.

Comparaison Avec Des Composés Similaires

- (Z)-6-methoxy-2-(4-chlorobenzylidene)benzofuran-3(2H)-one

- (Z)-6-methoxy-2-(4-fluorobenzylidene)benzofuran-3(2H)-one

- (Z)-6-methoxy-2-(4-nitrobenzylidene)benzofuran-3(2H)-one

Uniqueness: Compared to its analogs, (Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one exhibits distinct chemical reactivity due to the presence of the methyl group. This methyl group can influence the compound’s electronic properties and steric interactions, leading to unique biological activities and synthetic applications.

Activité Biologique

(Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C17H14O3

- Molecular Weight : 270.29 g/mol

- IUPAC Name : this compound

The compound features a methoxy group at position 6 and a 4-methylbenzylidene moiety at position 2, contributing to its unique chemical properties and biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown efficacy against various bacterial strains, including Escherichia coli and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity comparable to standard antibiotics such as penicillin .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 10 |

| This compound | B. subtilis | 5 |

| Penicillin | B. subtilis | 1 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In vitro assays indicate that it effectively scavenges free radicals, suggesting a protective role against oxidative stress-related damage. This activity is crucial for potential applications in preventing diseases linked to oxidative stress.

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. Preliminary findings suggest that this compound may inhibit AChE activity, thereby increasing acetylcholine levels in the brain, which can enhance cognitive functions .

The exact mechanism of action of this compound is still under investigation. However, it is hypothesized that the methoxy and benzylidene groups facilitate binding to specific enzymes or receptors, modulating their activity. This structural feature may enhance the compound's efficacy and selectivity in therapeutic applications.

Comparative Studies

Comparative analyses with other benzofuran derivatives have highlighted the unique biological profile of this compound. For example, compounds with different substituents at the benzylidene position exhibited varying degrees of antibacterial and antioxidant activities, suggesting that substitution patterns significantly influence biological efficacy .

| Compound | Antibacterial Activity | Antioxidant Activity |

|---|---|---|

| This compound | High | Moderate |

| (Z)-6-hydroxy-2-(4-chlorobenzylidene)benzofuran-3(2H)-one | Moderate | High |

Case Studies

- Antimicrobial Efficacy : A study conducted on various benzofuran compounds revealed that this compound was among the top performers against resistant bacterial strains. The study utilized both in vitro and in vivo models to confirm its effectiveness.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in animal models of Alzheimer's disease. Results showed a significant reduction in cognitive decline associated with AChE inhibition .

Propriétés

IUPAC Name |

(2Z)-6-methoxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-3-5-12(6-4-11)9-16-17(18)14-8-7-13(19-2)10-15(14)20-16/h3-10H,1-2H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQSEZGWDUKPDJ-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.